Sodium tetrabromoaurate

Description

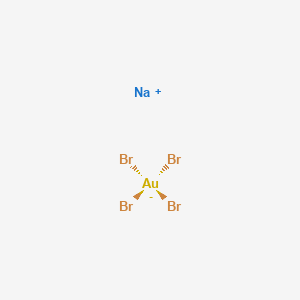

Structure

2D Structure

Propriétés

IUPAC Name |

sodium;tetrabromogold(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.Na/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPPMRNISYJZFW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].Br[Au-](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52495-41-7 | |

| Record name | Aurate(1-), tetrabromo-, sodium (1:1), (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52495-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium tetrabromoaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Spectroscopic Characterization of Sodium Tetrabromoaurate

Crystallographic Investigations of Sodium Tetrabromoaurate Hydrates

Crystallography, particularly X-ray diffraction, is a powerful technique for elucidating the atomic and molecular structure of a crystal. wikipedia.org For this compound, these studies have been crucial in defining the geometry of the constituent ions and their arrangement in the solid state.

Single-crystal X-ray diffraction provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es Studies on this compound dihydrate (NaAuBr₄·2H₂O) have revealed that the [AuBr₄]⁻ anion adopts a nearly square planar geometry. iucr.orgresearchgate.net This arrangement is characteristic of gold(III) complexes. wikipedia.org The gold atom is located at the center of the square, with four bromine atoms at the corners. The crystal structure is composed of these square-planar [AuBr₄]⁻ anions, sodium cations (Na⁺), and water molecules of hydration. iucr.orgresearchgate.net The gold, bromine, and sodium atoms are situated on a mirror plane within the crystal lattice. iucr.orgresearchgate.net

The crystal structure of this compound dihydrate (NaAuBr₄·2H₂O) is isomorphous with that of sodium tetrachloroaurate (B171879) dihydrate (NaAuCl₄·2H₂O). iucr.orgresearchgate.net Isomorphism refers to the phenomenon where different chemical compounds have the same crystal structure. This similarity suggests that the replacement of chloride ions with the larger bromide ions does not fundamentally alter the packing of the ions in the crystal lattice. The structure of NaAuBr₄·2H₂O can be described as pseudo-lamellar, with NaAuBr₄ planes stacked along the b-axis and interconnected by Na–O–Na bonds involving the water molecules. iucr.org This structural relationship is also observed in other tetrahaloaurate complexes, where tetrabromoaurate structures can be formed from tetrachloroaurate precursors through halogen exchange, resulting in isostructural compounds. acs.org

Detailed analysis of the single-crystal X-ray diffraction data for this compound dihydrate provides precise measurements of the bond lengths and angles within the [AuBr₄]⁻ anion. The Au–Br bond lengths are nearly equal, falling within a narrow range, which is consistent with the square planar geometry. iucr.orgresearchgate.net The bond angles between adjacent bromine atoms (Br–Au–Br) are close to the ideal 90° for a perfect square planar configuration.

| Parameter | Value (Å) | Reference |

|---|---|---|

| Au–Br1 Bond Length | 2.415 (2) | iucr.orgresearchgate.net |

| Au–Br2 Bond Length | 2.433 (2) | iucr.orgresearchgate.net |

| Au–Br3 Bond Length | 2.425 (2) | iucr.orgresearchgate.net |

| Au–Br4 Bond Length | 2.427 (2) | iucr.orgresearchgate.net |

Vibrational and Electronic Spectroscopy of this compound

Spectroscopic techniques probe the energy levels within a molecule, providing information about its vibrational and electronic properties. These methods are complementary to diffraction techniques in characterizing the compound.

Infrared (IR) spectroscopy is a valuable tool for identifying the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of those bonds. ethz.ch In the context of this compound, IR spectroscopy can be used to confirm the presence of the [AuBr₄]⁻ anion. The vibrational spectra of the tetrabromoaurate ion, which belongs to the D₄h point group, have been examined through theoretical calculations and compared with experimental data. dergipark.org.tr These studies help in assigning the observed IR bands to specific vibrational modes of the Au-Br bonds. The presence of water of hydration in the dihydrate form can also be identified by characteristic O-H stretching and bending vibrations in the IR spectrum. Adducts of this compound with organic ligands, such as lumazine (B192210) derivatives, have been characterized using IR spectroscopy to understand the coordination environment of the metal ion. researchgate.net

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| ν₁ (Raman active) | A₁g | 206 | dergipark.org.tr |

| ν₂ (IR active) | A₂u | 106 | dergipark.org.tr |

| ν₃ (Raman active) | B₁g | 181 | dergipark.org.tr |

| ν₄ (Raman active) | B₂g | 96 | dergipark.org.tr |

| ν₅ (IR active) | Eᵤ | 247 | dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local magnetic environments of atomic nuclei. ox.ac.uk While gold itself does not have a suitable isotope for routine NMR, ¹H NMR can be used to study the protons in the water molecules of hydration or in any organic ligands complexed with the this compound. rsc.org For instance, in adducts with lumazine derivatives, ¹H NMR has been employed to characterize the ligands and their interaction with the gold complex. researchgate.net Furthermore, ²³Na NMR spectroscopy can be utilized to probe the sodium ion's environment. huji.ac.il As a quadrupolar nucleus, the line width of the ²³Na NMR signal is sensitive to the symmetry of its surroundings, which can provide insights into the crystal structure. huji.ac.il

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure and Plasmonic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic structure of compounds by measuring their absorption of light in the UV and visible regions of the electromagnetic spectrum. ej-eng.orgbspublications.net The absorption of photons excites electrons from lower to higher energy levels, and the specific wavelengths absorbed are characteristic of the molecule's electronic transitions. ej-eng.orgupi.edu

In the context of gold-containing compounds like this compound, UV-Vis spectroscopy is instrumental in characterizing both the precursor and the gold nanoparticles that can be synthesized from it. For instance, the precursor solution of sodium tetrachloroaurate, a related compound, is yellow. mdpi.com The UV-Vis spectrum of a compound can reveal the presence of different types of electronic transitions, such as π → π* and n → π* transitions, which are associated with the presence of double bonds and non-bonding electrons, respectively. bspublications.net The intensity of these absorption bands, quantified by the molar extinction coefficient (ε), provides further information about the probability of these transitions. upi.edu

When this compound is used to form gold nanoparticles, the UV-Vis spectrum changes dramatically. The formation of gold nanoparticles is indicated by the appearance of a characteristic surface plasmon resonance (SPR) peak. preprints.orgmdpi.com This peak arises from the collective oscillation of conduction electrons on the nanoparticle surface when excited by light of a specific frequency. preprints.orgmdpi.com The position and shape of this SPR band are sensitive to the size, shape, and environment of the gold nanoparticles. acs.org For example, spherical gold nanoparticles typically exhibit a single SPR peak, while anisotropic structures like nanorods can show multiple peaks corresponding to different oscillation modes. researching.cn The aggregation of nanoparticles can also lead to a red-shift (a shift to longer wavelengths) of the SPR peak. mdpi.com

The following table summarizes typical UV-Vis absorption data for gold nanoparticles synthesized from gold precursors:

| Sample | Absorption Maximum (λmax) | Reference |

| Gold Nanoparticles (spherical) | ~531 nm | researchgate.net |

| Gold Nanoparticles (spherical) | 520 - 531 nm | mdpi.com |

| Gold Nanoparticles (spherical) | 559 nm | researchgate.net |

| Gold Nanocubes | Not specified | mdpi.com |

| Gold Nanorods (dipole mode) | 830 - 1335 nm (red-shifting) | researching.cn |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the top 5-10 nanometers of a material's surface. wikipedia.org The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. wikipedia.org By measuring the kinetic energy of these photoelectrons, their binding energy can be calculated, which is characteristic of the element and its oxidation state. wikipedia.org

For this compound, XPS is crucial for confirming the presence of gold, sodium, and bromine on the surface of a sample. More importantly, it can distinguish between different oxidation states of gold, such as Au(III) in the parent compound and Au(0) in metallic gold nanoparticles. nih.govacs.org

Studies have shown that exposure of sodium tetrachloroaurate to soft X-rays can induce photoreduction, a process that can be monitored in real-time with XPS. nih.gov This photoreduction has been observed to occur in a stepwise manner, first from Au(III) to Au(I), and then from Au(I) to Au(0), with both steps following first-order kinetics. nih.gov Similarly, low-energy argon ion bombardment can also be used to tune the valence states of gold nanoparticles, a process that can be precisely followed using XPS. acs.org

The table below presents the typical binding energies for different gold species as determined by XPS:

| Gold Species | Binding Energy (eV) | Reference |

| Au(III) | Not specified | nih.govacs.org |

| Au(I) | Not specified | nih.govacs.org |

| Au(0) | Not specified | nih.govacs.org |

Thermal Analysis and Stability Studies

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. These methods are vital for understanding the stability and decomposition behavior of compounds like this compound, particularly in its hydrated forms.

Thermogravimetric Analysis (TGA) of Hydrated Forms

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. eltra.com This technique is particularly useful for studying dehydration processes, where the loss of water molecules from a hydrated compound results in a measurable mass loss. researchgate.netresearchgate.net The TGA curve, which plots mass loss against temperature, can reveal the number of water molecules present and the temperatures at which they are lost. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions. torontech.comnih.gov Endothermic peaks in a DSC thermogram represent processes that absorb heat, like melting or dehydration, while exothermic peaks indicate heat-releasing processes, such as crystallization. mdpi.comtorontech.com

For this compound, DSC can be used to study its melting point, decomposition, and any phase transitions that occur upon heating. In the case of hydrated forms, DSC can detect the endothermic peaks associated with the loss of water molecules. researchgate.net For example, in the analysis of gold nanoparticles capped with trisodium (B8492382) citrate (B86180), DSC showed endothermic peaks corresponding to the evaporation of adsorbed water and the melting of the citrate coating. mdpi.com The stability and thermal behavior of biomolecules interacting with gold nanoparticles can also be assessed using DSC. mosbri.eu

The following table illustrates the types of thermal events that can be detected by DSC, using citrate-capped gold nanoparticles as an example:

| Thermal Event | Peak Temperature (°C) | Type | Reference |

| Water Evaporation | 19.1, 76.4, 159.4 | Endothermic | mdpi.com |

| Trisodium Citrate Melting | 298.2 | Endothermic | mdpi.com |

| Trisodium Citrate Crystallization | 323.7 | Exothermic | mdpi.com |

X-ray Diffraction (XRD) for Bulk and Nanomaterial Structure

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. americanpharmaceuticalreview.commarshall.edu When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. marshall.edu This diffraction pattern is unique to the crystalline structure of the material and can be used for phase identification, determination of lattice parameters, and assessment of crystallinity. researchgate.netmarshall.edu

For bulk this compound, XRD can be used to determine its crystal structure and confirm its phase purity. preprints.org When this compound is used as a precursor to synthesize gold nanoparticles, XRD is essential for confirming the formation of crystalline gold. mdpi.com The XRD pattern of gold nanoparticles typically shows diffraction peaks corresponding to the face-centered cubic (FCC) lattice of gold. mdpi.compreprints.org The positions and intensities of these peaks can be compared to standard diffraction data to confirm the material's identity. mdpi.com

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the nanoparticles using the Scherrer equation. researchgate.net This information is complementary to data obtained from other techniques like Transmission Electron Microscopy (TEM).

The table below shows the characteristic XRD peaks for gold nanoparticles:

| 2θ Angle (°) | Miller Indices (hkl) | Reference |

| 38.1 | (111) | mdpi.com |

| 44.3 | (200) | mdpi.com |

| 64.5 | (220) | mdpi.com |

| 77.5 | (311) | mdpi.com |

Coordination Chemistry and Ligand Reactivity of the Tetrabromoaurate Iii Anion

Interactions with Organic Ligands

The square planar [AuBr4]⁻ anion readily undergoes ligand substitution reactions with a variety of organic molecules, particularly those containing nitrogen and sulfur donor atoms. These interactions lead to the formation of new coordination complexes with diverse structures and properties.

Reactions with Nitrogen-Donor Ligands (e.g., Lumazine (B192210) Derivatives)

The tetrabromoaurate(III) anion has been shown to react with nitrogen-containing heterocyclic ligands such as lumazine derivatives. For instance, in an aqueous hydrobromic acid medium, sodium tetrabromoaurate(III) reacts with 1,3-dimethyllumazine (DLM) and 1,3,6,7-tetramethyllumazine (DLMD) to form adducts. researchgate.netresearchgate.net

Specifically, three distinct adducts with the simplified formulas NaAuBr4, NaAuBr4, and NaAuBr42 have been synthesized and characterized. researchgate.net X-ray diffraction studies on the NaAuBr42 compound revealed an orthorhombic crystal system. researchgate.net The structure consists of planar [AuBr4]⁻ anions and sodium cations that are weakly linked to two independent DLM molecules. researchgate.net The sodium cation is coordinated to four oxygen atoms and one nitrogen atom from four different pteridine (B1203161) molecules, resulting in a distorted square pyramidal geometry. researchgate.net The study of such reactions provides insight into the coordination preferences of the tetrabromoaurate(III) anion and the potential for creating novel materials. researchgate.netresearchgate.net

Complexation with Thiolate and Amine Functional Groups

The interaction of the tetrabromoaurate(III) anion with ligands containing thiolate (RS⁻) and amine (-NH2) functional groups is of significant interest due to its relevance in biological systems and nanotechnology. nih.govresearchgate.net These functional groups can coordinate with the gold(III) center and in many cases, also induce its reduction. rsc.orgmdpi.com

Thiol-containing molecules, such as cysteine, readily interact with Au(III) complexes. rsc.org The sulfur atom in the thiolate group has a high affinity for gold, leading to the formation of Au(I)-thiolate intermediates. nih.govresearchgate.net These intermediates can then form polymeric structures with the general formula –(Au(I)-SR)n–. nih.gov The pH of the solution plays a crucial role in these reactions, influencing the structure of the resulting gold(I)-thiolate polymers due to the zwitterionic nature of amino acids like cysteine. nih.gov

Amines also play a vital role in the coordination and reduction of Au(III). mdpi.com The nitrogen atom's lone pair of electrons can coordinate to the gold center. rsc.org Depending on the reaction conditions and the nature of the amine-containing ligand, this interaction can lead to the reduction of Au(III) to Au(0) or the formation of stable Au(I) complexes. nih.gov For instance, amino acids like L-histidine can coordinate to Au(III) through their imidazole (B134444) nitrogen atoms, leading to the formation of fluorescent polynuclear Au(I) complexes. nih.gov

The table below summarizes the interactions of Au(III) with various bioligands containing thiol and amine groups.

| Ligand | Functional Group(s) | Product(s) | Key Observations |

| Cysteine (Cys) | Thiol, Amine | Au(I)-Cys polymers, Au NPs | pH-dependent formation of stable polymeric Au(I)-thiolate structures. nih.gov |

| Cysteinyl-tryptophan (Cys-Trp) | Thiol, Amine | Au NPs, Au(I) complexes | Ligand concentration tunes the product; low concentration yields nanoparticles, while high concentration forms emissive Au(I) complexes. nih.gov |

| L-Histidine (His) | Amine (imidazole) | Fluorescent Au clusters, Polynuclear Au(I) complexes | Coordination through imidazole-N is crucial for the formation of fluorescent products. nih.gov |

| L-Glutamic acid (Glu) | Amine | Au colloids | Reduction of Au(III) occurs under reflux conditions. nih.govmdpi.com |

Formation of Novel Coordination Complexes and Supramolecular Structures

The directional and stoichiometric nature of metal-ligand coordination bonds allows for the self-assembly of discrete, well-defined structures known as supramolecular coordination complexes. wikipedia.org The tetrabromoaurate(III) anion can serve as a building block in the formation of such structures. researchgate.net The assembly process is often guided by principles such as directional bonding and symmetry interaction, utilizing rigid ligands with specific functional groups. nih.gov

These interactions can lead to the formation of higher-order structures like 2D metallacycles and 3D metallacages. wikipedia.org For example, macrocyclic receptors have been designed to selectively encapsulate square planar anions like [AuBr4]⁻ through a combination of hydrogen bonding and π-stacking interactions. researchgate.net The resulting supramolecular assemblies can exhibit unique properties and have potential applications in areas like catalysis and molecular recognition. nih.gov The ability to create heteroligated complexes by introducing small ancillary ligands further expands the diversity and functionality of these structures. nih.gov

Hydrolysis Kinetics and Solution-Phase Speciation

In aqueous solutions, the tetrabromoaurate(III) anion can undergo hydrolysis, where bromide ligands are successively replaced by hydroxide (B78521) ions. frontiersin.org The extent of hydrolysis is highly dependent on the pH of the solution. frontiersin.orgnih.gov

At low pH (typically ≤ 4), the predominant species is the unhydrolyzed [AuBr4]⁻ anion. frontiersin.org As the pH increases, mixed aqua- and hydroxo-species such as [AuBr3(OH)]⁻, [AuBr2(OH)2]⁻, and [AuBr(OH)3]⁻ are formed. frontiersin.org At a pH greater than 8, the fully hydrolyzed species, [Au(OH)4]⁻, becomes the dominant form. frontiersin.org This speciation is critical as it affects the reactivity and reduction potential of the gold(III) complex. frontiersin.org For instance, the [AuBr4]⁻ anion is a more favorable species for reduction compared to the hydroxo- and aqua-substituted counterparts. frontiersin.org

The kinetics of these hydrolysis reactions have been studied, revealing that the substitution of bromide by hydroxide is a stepwise process. researchgate.net The rate of hydrolysis is influenced by both the chloride ion concentration (in the case of tetrachloroaurate) and the hydrogen ion concentration. researchgate.net

The table below shows the speciation of aqueous [AuCl4]⁻ at various pH values, which provides a parallel for the expected behavior of [AuBr4]⁻.

| pH | Predominant Gold(III) Species |

| ≤ 4 | [AuCl4]⁻ |

| 6 - 8 | [AuCl3(OH)]⁻, [AuCl2(OH)2]⁻, [AuCl(OH)3]⁻ |

| > 8 | [Au(OH)4]⁻ |

Data adapted from studies on tetrachloroaurate(III) speciation, which is analogous to tetrabromoaurate(III). frontiersin.org

Redox Chemistry and Gold(I) Intermediate Formation

The reduction of Au(III) to lower oxidation states, particularly Au(I) and Au(0), is a fundamental aspect of gold chemistry. The tetrabromoaurate(III) anion is a potent oxidizing agent, and its reduction often proceeds through a stable Au(I) intermediate.

Mechanisms of Au(III) to Au(I) Reduction

The reduction of Au(III) to Au(I) is a crucial step in many chemical and biological processes, including the synthesis of gold nanoparticles. rsc.org This reduction can be initiated by various reducing agents, including organic ligands and other chemical species. researchgate.netwiley.com

In the presence of certain ligands, such as pyridine (B92270) derivatives, the reduction of Au(III) ions is thought to generate Au(I) intermediates that are key to nanoparticle growth. researchgate.net The mechanism can involve a two-step reduction process, where a spontaneously formed Au(III)-ligand complex undergoes reduction. researchgate.net

The interaction with thiol-containing molecules is a classic example of Au(III) reduction. For instance, cysteine can be oxidized to cystine, while Au(III) is reduced to Au(I). rsc.org This process is central to the biological activity of some Au(III) compounds. rsc.org Similarly, other amino acids like tyrosine, serine, and tryptophan have been shown to possess the ability to reduce Au(III) to Au(I). rsc.org

The comproportionation reaction, where Au(III) reacts with Au(0) to form Au(I), is another important mechanism. This has been observed in the oxidation of gold nanoparticles by Au(III) complexes in organic solvents, leading to the formation of stable Au(I) complexes. conicet.gov.ar

Role of Polymeric Au(I)-Thiolate Structures in Nanomaterial Synthesis

The reaction of the tetrabromoaurate(III) anion, or its more commonly studied chloro-analogue, with thiol-containing ligands is a foundational step in the synthesis of precisely controlled gold nanomaterials. This process does not proceed directly to Au(0) nanoparticles but instead involves the formation of crucial intermediate species: polymeric gold(I)-thiolates. These [Au(I)-SR]n structures act as precursors, and their properties significantly dictate the characteristics of the final nanoparticles.

The widely accepted mechanism for the formation of thiol-stabilized gold nanoparticles, particularly following the Brust-Schiffrin method, is a two-step reduction process. researchgate.netmdpi.com Initially, the Au(III) center of the tetrahaloaurate complex is reduced by the thiol ligand (RSH) to the Au(I) oxidation state. researchgate.netnih.gov This reduction typically involves two equivalents of the thiol, which itself is oxidized to form a disulfide (RSSR). Subsequent equivalents of the thiol then coordinate with the Au(I) ions, forming linear -[S-Au-S]- linkages that polymerize into [Au(I)-SR]n structures. mdpi.comnih.gov These polymeric intermediates are often insoluble and can be observed as a precipitate. researchgate.netacs.org The final step involves the introduction of a strong reducing agent, such as sodium borohydride (B1222165) (NaBH₄), which reduces the Au(I) within the polymer to Au(0), leading to the nucleation and growth of gold nanoparticles. researchgate.netnih.gov

The structure and size of the polymeric Au(I)-thiolate precursors are not static; they can be tuned by synthetic parameters, which in turn provides a powerful method for controlling the size of the resulting gold nanoparticles. One of the most effective parameters for this control is the pH of the reaction medium, especially when using thiol ligands that contain pH-sensitive functional groups, such as the amino and carboxylic acid groups in glutathione (B108866) (GSH). nih.govresearchgate.net

Research has demonstrated a clear correlation between the prereduction pH of a solution containing Au(I)-glutathione ([Au(I)-SG]n) polymers and the size of the gold nanoparticles (AuNPs) formed after reduction. nih.govacs.org At lower pH values, the carboxylic acid groups on the glutathione ligands are protonated, reducing electrostatic repulsion between polymer chains. This allows for the formation of larger and denser polymeric aggregates. nih.govacs.org Conversely, at higher pH values, the deprotonated carboxylate groups (-COO⁻) increase electrostatic repulsion, leading to the formation of smaller, less dense polymeric structures. nih.govacs.org These precursor aggregates act as templates; larger precursors yield larger nanoparticles, while smaller precursors result in smaller nanoparticles. nih.gov

This relationship has been systematically investigated using techniques such as Dynamic Light Scattering (DLS) to measure the hydrodynamic radius of the polymer precursors and Transmission Electron Microscopy (TEM) to determine the core size of the final AuNPs. nih.govmdpi.com

| Pre-reduction pH | Average Hydrodynamic Radius of [Au(I)-SG]n Polymer (nm) | Average Core Diameter of AuNP (nm) |

|---|---|---|

| 5.5 | 150 | 6.0 |

| 6.0 | 120 | 4.5 |

| 7.0 | 80 | 3.0 |

| 8.0 | 50 | 2.0 |

The stoichiometry of the reactants, particularly the thiol-to-gold molar ratio, is another critical factor influencing the formation of the Au(I)-thiolate intermediates and, consequently, the final nanoparticles. Studies have shown that the kinetics of the formation of these polymeric precursors can vary significantly depending on the thiol-to-gold ratio and the solvent used. acs.orgnih.gov For example, when using dodecanethiol in a non-polar solvent like tetrahydrofuran (B95107) (THF), the formation of insoluble Au(I)-thiolate compounds, indicated by the appearance of a cloudy suspension and a characteristic red luminescence, begins at a Au(III)-to-thiol ratio of approximately 1:2. acs.org The reaction kinetics are also affected, with higher thiol concentrations leading to faster formation of the luminescent Au(I)-thiolate complexes. acs.org This kinetic control is crucial, as the timing of the addition of the strong reducing agent to the mixture of intermediates can influence the size distribution of the final nanoparticles. acs.org

Interestingly, research comparing the use of tetrabromoaurate([AuBr₄]⁻) versus tetrachloroaurate([AuCl₄]⁻) as the gold precursor in the Brust-Schiffrin synthesis has shown that the bromide complex is more resistant to the formation of Au(I)-thiolate species. rsc.org This suggests that the choice of the initial haloaurate complex can be a key parameter in refining the synthesis and improving the homogeneity of the resulting gold nanoparticles. rsc.org

Catalytic Applications of Sodium Tetrabromoaurate in Organic Synthesis

Gold(III)-Catalyzed Organic Transformations

Gold(III) catalysts, including sodium tetrachloroaurate(III) dihydrate, have demonstrated significant utility in a range of organic transformations. These reactions benefit from the Lewis acidic nature of the gold center, which can activate various functional groups and facilitate bond formation and cleavage.

Catalysis of Carbon-Carbon Bond Forming Reactions

While specific examples detailing the use of sodium tetrabromoaurate in carbon-carbon bond forming reactions are not extensively documented in the available literature, the broader class of gold catalysts is known to facilitate such transformations. organic-chemistry.orgnih.gov Gold catalysts can activate alkynes, allenes, and alkenes towards nucleophilic attack, leading to the formation of new carbon-carbon bonds. These reactions are pivotal in the construction of complex organic molecules. The catalytic cycle often involves the coordination of the unsaturated carbon-carbon bond to the gold center, which increases its electrophilicity and makes it susceptible to attack by a nucleophile. Subsequent steps can involve protodeauration or reductive elimination to regenerate the gold catalyst and yield the final product.

Oxidation and Coupling Reactions

The application of this compound as a catalyst in general oxidation and coupling reactions is an area of ongoing research. Gold catalysts are known to participate in various oxidative processes and cross-coupling reactions. For instance, gold-catalyzed oxidative couplings can lead to the formation of biaryl compounds or other coupled products. These reactions often involve a gold(I)/gold(III) catalytic cycle, where the gold center shuttles between different oxidation states to facilitate the reaction. While specific protocols employing this compound are not widely reported, the fundamental principles of gold catalysis suggest its potential in this domain.

Selective Functional Group Transformations (e.g., Deprotection)

A notable application of gold(III) catalysis is in the selective transformation of functional groups, particularly in the deprotection of protecting groups. Research has shown that sodium tetrachloroaurate(III) dihydrate is an effective catalyst for the mild and selective deprotection of tert-butyldimethylsilyl (TBS) ethers. researchgate.netresearchgate.netthieme-connect.comthieme-connect.comorganic-chemistry.org This process is highly chemoselective, allowing for the removal of the TBS group from aliphatic alcohols while leaving the TBS ethers of phenols and other silyl ethers intact. The reaction proceeds under mild conditions, typically in methanol at room temperature, and demonstrates tolerance for a wide range of other functional groups.

Table 1: Selective Deprotection of TBS Ethers Catalyzed by Sodium Tetrachloroaurate(III) Dihydrate

| Substrate (TBS Ether of) | Product (Alcohol) | Yield (%) |

| 1-Octanol | 1-Octanol | 95 |

| Cyclohexanol | Cyclohexanol | 98 |

| Benzyl alcohol | Benzyl alcohol | 96 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl alcohol | 94 |

Note: This data is based on reactions catalyzed by sodium tetrachloroaurate(III) dihydrate.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Gold(III) catalysis has proven to be a powerful tool for the efficient synthesis of various heterocyclic systems.

1,5-Benzodiazepine Derivatives Synthesis

Sodium tetrachloroaurate(III) dihydrate has been successfully employed as a catalyst for the synthesis of 1,5-benzodiazepine derivatives. nih.govresearchgate.netnih.govacademax.com This reaction typically involves the condensation of an o-phenylenediamine with a ketone. The gold catalyst acts as a Lewis acid, activating the carbonyl group of the ketone and facilitating the cyclocondensation reaction. This method offers several advantages, including mild reaction conditions, high yields, and operational simplicity.

Table 2: Synthesis of 1,5-Benzodiazepine Derivatives Catalyzed by Sodium Tetrachloroaurate(III) Dihydrate

| o-Phenylenediamine | Ketone | Product | Yield (%) |

| o-Phenylenediamine | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 92 |

| o-Phenylenediamine | Cyclohexanone | Spiro[cyclohexane-1,2'-(2,3-dihydro-1H-1,5-benzodiazepine)] | 95 |

| 4-Methyl-1,2-phenylenediamine | Acetone | 7-Methyl-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 90 |

Note: This data is based on reactions catalyzed by sodium tetrachloroaurate(III) dihydrate. nih.gov

Quinoxaline Derivatives Synthesis

In addition to 1,5-benzodiazepines, sodium tetrachloroaurate(III) dihydrate is also an effective catalyst for the synthesis of quinoxaline derivatives. nih.govresearchgate.netnih.govacademax.com Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone. The gold catalyst facilitates this condensation, leading to the formation of the quinoxaline ring system in high yields. The reaction conditions are generally mild, making this a valuable synthetic method.

Table 3: Synthesis of Quinoxaline Derivatives Catalyzed by Sodium Tetrachloroaurate(III) Dihydrate

| o-Phenylenediamine | α-Bromo Ketone | Product | Yield (%) |

| o-Phenylenediamine | 2-Bromoacetophenone | 2-Phenylquinoxaline | 94 |

| o-Phenylenediamine | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)quinoxaline | 92 |

| 4-Methyl-1,2-phenylenediamine | 2-Bromoacetophenone | 6-Methyl-2-phenylquinoxaline | 91 |

Note: This data is based on reactions catalyzed by sodium tetrachloroaurate(III) dihydrate. nih.gov

Catalyst Design, Performance Optimization, and Reusability in this compound Catalyzed Organic Synthesis

The utility of this compound (NaAuBr₄) in organic synthesis predominantly stems from its role as a precursor to catalytically active gold species, particularly gold nanoparticles (AuNPs). The design of the catalyst, therefore, often involves the controlled generation of these nanoparticles in situ or their immobilization on a solid support. Performance optimization focuses on tailoring the reaction conditions to maximize the activity and selectivity of the resulting catalyst, while reusability is a key consideration for developing sustainable and cost-effective synthetic methodologies.

Catalyst Design: From Homogeneous Precursor to Heterogeneous Systems

While this compound can be used as a homogeneous catalyst, its application is often more nuanced, serving as a convenient source for the formation of catalytically active gold nanoparticles. The design of these catalytic systems can be broadly categorized into two approaches: in situ generation and supported catalysts.

In situ Generation: In many organic transformations, the active gold catalyst is generated in situ from the reduction of the this compound precursor in the presence of a reducing agent. The size, shape, and stability of the resulting gold nanoparticles, which are crucial for their catalytic activity, are influenced by several factors including the choice of reducing agent, solvent, temperature, and the presence of stabilizing agents. For instance, the use of a mild reducing agent can lead to the formation of smaller, more catalytically active nanoparticles.

Supported Catalysts: To enhance stability and facilitate recovery and reuse, gold nanoparticles derived from this compound can be immobilized on various solid supports. This process of heterogenization is a key aspect of catalyst design. The choice of support material can significantly impact the catalytic performance by influencing the dispersion, size, and electronic properties of the gold nanoparticles. Common supports include metal oxides (e.g., TiO₂, Fe₂O₃), carbon-based materials, and polymers. The interaction between the gold nanoparticles and the support can prevent aggregation, a common cause of catalyst deactivation.

Performance Optimization: Tuning Reaction Parameters for Enhanced Catalysis

Optimizing the performance of this compound-derived catalysts involves a systematic study of various reaction parameters to achieve high yields, selectivity, and efficiency. Key parameters that are often tuned include:

Catalyst Loading: The concentration of the this compound precursor is a critical factor. An optimal loading is sought to ensure a sufficient number of active sites for the reaction to proceed at a desirable rate without being wasteful of the precious metal.

Temperature: Reaction temperature plays a crucial role in determining the reaction rate. While higher temperatures generally lead to faster reactions, they can also promote side reactions or catalyst decomposition. Therefore, an optimal temperature is often identified to balance reaction speed and selectivity.

Additives and Co-catalysts: In some cases, the addition of other chemical species can enhance the catalytic performance. For example, the presence of a base can be crucial in reactions such as the A³ coupling for the synthesis of propargylamines.

The following table illustrates the optimization of reaction conditions for a generic A³ coupling reaction using a gold catalyst derived from a precursor like this compound.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | Toluene | 80 | 12 | 75 |

| 2 | 2.5 | Toluene | 80 | 12 | 92 |

| 3 | 5 | Toluene | 80 | 12 | 92 |

| 4 | 2.5 | Dichloromethane | 80 | 12 | 60 |

| 5 | 2.5 | Water | 80 | 12 | 85 |

| 6 | 2.5 | Toluene | 60 | 24 | 80 |

| 7 | 2.5 | Toluene | 100 | 8 | 90 |

This is a representative table based on typical optimization studies for similar catalytic systems.

Reusability: A Cornerstone of Sustainable Catalysis

The reusability of a supported gold catalyst is typically assessed by performing multiple reaction cycles with the same batch of catalyst. After each cycle, the catalyst is separated from the reaction mixture, washed, dried, and then used in a subsequent reaction under the same conditions. The activity of the catalyst is monitored over several cycles to evaluate its stability and longevity.

The table below presents hypothetical data on the reusability of a supported gold catalyst derived from a this compound precursor in a model reaction.

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 91 |

| 5 | 88 |

This table illustrates a typical trend in catalyst reusability studies, where a slight decrease in activity may be observed over successive cycles.

The gradual decrease in catalytic activity can be attributed to factors such as leaching of the metal into the solution, poisoning of the active sites by reactants or products, or changes in the morphology of the nanoparticles. Research efforts are often directed at designing more robust catalysts with improved stability to overcome these challenges and enhance their operational lifetime.

Application in Advanced Materials Science and Nanotechnology

Precursor for Gold Nanoparticle Synthesis

The synthesis of gold nanoparticles (AuNPs) is one of the most significant applications of sodium tetrabromoaurate. chemimpex.com The tetrabromoaurate ion provides a stable source of Au(III) which, upon reduction in a controlled manner, leads to the nucleation and growth of nanoparticles. The general process involves the chemical reduction of the gold precursor in a liquid medium, often in the presence of a stabilizing or capping agent that prevents the nanoparticles from aggregating. blucher.com.brresearchgate.net

Conventional Chemical Reduction Methods (e.g., Turkevich Method)

One of the most established and widely used methods for synthesizing spherical gold nanoparticles is the Turkevich method, first reported in 1951. nih.govnanopartz.commdpi.com This aqueous-phase synthesis involves the reduction of a gold(III) salt, such as this compound, by a weak reducing agent, typically hot trisodium (B8492382) citrate (B86180). nih.govblucher.com.brresearchgate.netmdpi.com

In this process, the trisodium citrate serves a dual role:

Reducing Agent : It reduces Au³⁺ ions to neutral gold atoms (Au⁰). nanopartz.combeloit.edu

Capping Agent : Citrate ions adsorb onto the surface of the newly formed nanoparticles, creating a negatively charged layer that provides electrostatic stabilization and prevents uncontrolled aggregation. nanopartz.combeloit.edulibretexts.org

The reaction is typically carried out in boiling water. nanopartz.com The color of the solution changes from a pale yellow to gray, then blue, and finally to a characteristic ruby or wine-red, indicating the formation of a colloidal suspension of gold nanoparticles. blucher.com.brbeloit.edunanocon.eu The Turkevich method is relatively simple and reliable for producing spherical AuNPs, particularly in the 10 to 30 nm size range. nih.gov Other common chemical reducing agents include sodium borohydride (B1222165) (NaBH₄), which is a much stronger reductant than citrate and typically produces smaller nanoparticles, and ascorbic acid. blucher.com.brresearchgate.netnanocon.eunih.gov

| Method | Precursor | Reducing/Capping Agent | Typical Particle Size | Key Features |

| Turkevich | This compound / HAuCl₄ | Trisodium Citrate | 10 - 50 nm nih.gov | Simple one-pot synthesis; citrate acts as both reductant and stabilizer. nanopartz.com |

| Brust-Schiffrin | This compound / HAuCl₄ | Sodium Borohydride (NaBH₄) | 1.5 - 5 nm | Two-phase synthesis; produces highly stable, thiol-capped nanoparticles. nanopartz.com |

| Ascorbic Acid | This compound / HAuCl₄ | Ascorbic Acid | Variable (pH dependent) | Milder reductant than NaBH₄; allows for shape control (e.g., nanorods). |

Green Synthesis Routes for Gold Nanoparticles

In recent years, there has been a significant shift towards "green" or biosynthetic methods for nanoparticle synthesis to reduce the use of toxic chemicals and minimize environmental impact. nanopartz.comrsc.orgchemistryviews.org These methods utilize naturally occurring compounds and biological systems as both reducing and capping agents for the reduction of Au(III) ions from precursors like this compound.

A wide variety of biological resources have been successfully employed, including:

Plant Extracts : Extracts from leaves, seeds, flowers, and fruits of various plants are rich in phytochemicals like polyphenols, flavonoids, terpenoids, and sugars that can effectively reduce gold ions. nanochemres.orgnih.gov Examples include extracts from Moringa oleifera, Salvia officinalis, and Pelargonium graveolens. rsc.orgdovepress.com The synthesis is often a simple one-pot process performed at room or slightly elevated temperatures. nanochemres.org

Microorganisms : Bacteria, fungi, and algae have also been shown to synthesize gold nanoparticles. The enzymes and proteins produced by these organisms can mediate the reduction of Au(III) ions.

Natural Polymers and Sugars : Compounds like chitosan, dextrose, and table sugar have been used as non-toxic reducing and stabilizing agents. orientjchem.org

The color change to ruby red is a common indicator of AuNP formation in these green synthesis routes. orientjchem.org This approach is not only environmentally friendly but can also be cost-effective and suitable for large-scale production. nanochemres.org

| Green Reductant Source | Active Biomolecules | Reported AuNP Size/Shape | Reference Plant/Organism Example |

| Lemongrass Extract | Reducing sugars, Citral | Triangles, Spheres acs.orgnih.gov | Cymbopogon flexuosus |

| Tea Leaf Extract | Polyphenols (Catechins) | 5 - 50 nm, Spherical | Camellia sinensis dovepress.com |

| Moringa oleifera Extract | Flavonoids, Phenolic acids | ~15 nm, Spherical | Moringa oleifera nih.gov |

| Pelargonium graveolens Extract | Terpenoids (Geraniol) | 20 - 40 nm, Various shapes dovepress.com | Geranium |

Control over Nanoparticle Morphology, Size, and Distribution

The functional properties of gold nanoparticles are critically dependent on their size, shape, and polydispersity. nih.gov Therefore, precise control over these parameters during synthesis is essential. Several factors can be manipulated during the reduction of this compound to tune the final nanoparticle characteristics.

Molar Ratio of Reactants : In the Turkevich method, the size of the AuNPs can be controlled by varying the molar ratio of trisodium citrate to the gold salt. nih.govlibretexts.org Generally, increasing the citrate-to-gold ratio results in the formation of smaller nanoparticles because a higher concentration of citrate ions leads to faster nucleation and provides more surface coverage, limiting particle growth. nih.govlibretexts.org

Temperature and pH : Reaction temperature and the pH of the solution significantly influence the reduction kinetics and the stability of the colloid. nih.govlibretexts.org For instance, adjusting the pH can alter the charge of the capping agent and the gold precursor species in solution, thereby affecting nucleation and growth rates. libretexts.orgnih.gov

Capping Agents : The choice of capping or stabilizing agent is crucial for controlling both size and shape. nih.gov Strong capping agents can halt particle growth at an early stage, leading to smaller nanoparticles. Certain capping agents, like cetyltrimethylammonium bromide (CTAB), can preferentially bind to specific crystallographic faces of the growing gold nanocrystal, promoting anisotropic growth and leading to non-spherical shapes like nanorods and nanoprisms. researchgate.net

Seeded Growth : This technique offers excellent control over the final size and can be used to create core-shell structures. It involves a two-step process: first, small "seed" nanoparticles are synthesized. Then, these seeds are added to a growth solution containing more gold precursor and a weaker reducing agent, allowing the seeds to grow to a desired size without new nucleation occurring. researchgate.net

Fabrication of Gold Nanoclusters and Gold Coordination Polymers

Beyond plasmonic nanoparticles, this compound can also be a starting material for other sophisticated gold-based nanomaterials, such as ultrasmall nanoclusters and extended coordination polymers.

Formation of Self-Assembled Gold Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic bridging ligands (linkers). While the direct use of this compound (an Au(III) compound) is less common, gold precursors are fundamental to creating these materials. Often, the synthesis involves Au(I) centers, which have a strong preference for linear coordination, making them excellent building blocks for 1D, 2D, or 3D polymeric networks.

The formation process typically involves reacting a gold salt with a multidentate organic ligand, such as a bis(pyridine) or bis(phosphine). nih.gov The components then self-assemble in solution to form the most thermodynamically stable polymeric structure. These materials are of interest for applications in luminescence, catalysis, and sensing. The assembly can be influenced by factors such as solvent, temperature, and the specific geometry of the organic linker. nih.gov

Electrochemical Applications of Gold-Based Materials

The unique electrochemical properties of gold, particularly its high conductivity, chemical stability, and biocompatibility, have positioned it as a important material in the field of electrochemistry. When fabricated into nanomaterials, these properties are further enhanced, leading to a wide range of applications in advanced sensors, electrodes, and catalytic systems. This compound (NaAuBr₄) serves as a key precursor in the synthesis of these functional gold nanostructures, providing a source of Au(III) ions that can be reduced to form metallic gold nanoparticles of controlled size and shape. The specific chemical environment provided by the bromide ions can influence the nucleation and growth kinetics of the nanoparticles, thereby affecting their final morphology and, consequently, their electrochemical performance.

Development of Gold-Based Sensors and Electrodes

Gold-based nanomaterials are extensively used in the fabrication of highly sensitive and selective electrochemical sensors and advanced electrodes. The exceptional conductivity and large surface area of gold nanoparticles, synthesized from precursors like this compound, make them ideal for modifying electrode surfaces to enhance their analytical performance.

The development of these sensors often involves the deposition of gold nanoparticles onto a conductive substrate, such as glassy carbon or indium tin oxide. This modification significantly increases the electroactive surface area of the electrode, which in turn amplifies the electrochemical signal of the analyte of interest. The process of creating these gold nanostructures can be meticulously controlled to produce various morphologies, such as nanospheres, nanorods, and nanowires, each with distinct electrochemical properties. For instance, the aspect ratio of gold nanorods can be tuned to optimize the enhancement of the electrochemical signal.

A critical aspect of developing gold-based sensors is the ability to functionalize the surface of the gold nanoparticles. The strong affinity of gold for sulfur allows for the straightforward attachment of thiol-containing molecules, which can act as recognition elements for specific analytes. This surface functionalization imparts selectivity to the sensor, enabling the detection of a wide range of chemical and biological species, from heavy metal ions to complex biomolecules.

Recent advancements in electrode fabrication have also explored the creation of nanoporous gold structures. These three-dimensional networks of gold ligaments offer an exceptionally high surface area-to-volume ratio, further enhancing the sensitivity of electrochemical measurements. This compound can be utilized in the electrochemical deposition processes that lead to the formation of these intricate nanoporous architectures. The resulting electrodes have shown great promise in applications requiring high sensitivity, such as the detection of trace environmental pollutants and biomarkers for early disease diagnosis.

Table 1: Comparison of Gold-Based Electrode Modifications for Sensing Applications

| Electrode Modification | Key Advantages | Typical Analytes |

| Gold Nanoparticle (AuNP) Coating | High surface area, enhanced electron transfer, ease of functionalization. | Heavy metals, glucose, neurotransmitters. |

| Gold Nanorod (AuNR) Assembly | Tunable optical and electronic properties, high aspect ratio for signal amplification. | DNA, proteins, cancer biomarkers. |

| Nanoporous Gold (NPG) | Extremely high surface area, enhanced catalytic activity, improved mass transport. | Peroxides, dissolved gases, enzymatic substrates. |

| Self-Assembled Monolayers (SAMs) on Gold | High selectivity, controlled surface chemistry, molecular recognition. | Specific biomolecules, toxins, pharmaceuticals. |

Electrocatalysis and Biosensing Applications

The catalytic and biocompatible nature of gold nanomaterials derived from this compound underpins their significant role in electrocatalysis and the development of sophisticated biosensors.

In electrocatalysis , gold nanoparticles exhibit remarkable activity for a variety of oxidation and reduction reactions that are important in energy conversion and environmental remediation. bohrium.com For example, they have been shown to be effective catalysts for the oxidation of methanol and carbon monoxide, which are key reactions in fuel cell technology. youtube.com The catalytic performance of gold nanoparticles is highly dependent on their size, shape, and surface structure. youtube.com By carefully controlling the synthesis conditions using this compound as a precursor, it is possible to produce gold nanoparticles with optimized catalytic activity. The interaction between the gold nanoparticles and the support material also plays a crucial role in their catalytic performance, with materials like graphene and metal oxides often used to enhance stability and electron transfer kinetics.

In the realm of biosensing , the unique properties of gold nanoparticles are leveraged to create highly sensitive and specific detection platforms. researchgate.net Gold's biocompatibility ensures that it can be integrated with biological recognition elements, such as enzymes, antibodies, and DNA, without compromising their function. mocedes.org These biorecognition molecules can be immobilized on the surface of gold nanoparticles, which then act as signal transducers in the biosensor.

One of the most common applications is in the development of electrochemical biosensors for glucose monitoring. In these sensors, the enzyme glucose oxidase is attached to gold nanoparticles on an electrode surface. The gold nanoparticles facilitate efficient electron transfer between the enzyme's active site and the electrode, leading to a measurable current that is proportional to the glucose concentration. Similarly, gold nanoparticle-based immunosensors and genosensors (DNA sensors) are being developed for the early diagnosis of diseases by detecting specific protein biomarkers and nucleic acid sequences. nih.gov The ability to functionalize gold nanoparticles with a wide array of biomolecules makes them a versatile platform for a multitude of biosensing applications. nih.gov

Table 2: Research Findings in Electrocatalysis and Biosensing with Gold Nanomaterials

| Application Area | Research Focus | Key Findings |

| Electrocatalysis | Methanol Oxidation | Gold nanoparticles supported on graphene oxide show enhanced catalytic activity and stability for methanol oxidation in alkaline media. |

| Oxygen Reduction | The size and crystal facet of gold nanoparticles significantly influence the reaction pathway and efficiency of the oxygen reduction reaction. | |

| CO₂ Reduction | Gold nanoparticle-based electrocatalysts can selectively reduce carbon dioxide to carbon monoxide at low overpotentials. ucc.ie | |

| Biosensing | Glucose Detection | Amperometric biosensors using glucose oxidase immobilized on gold nanoparticles exhibit high sensitivity and a wide linear range for glucose detection. |

| Immunoassays | Gold nanoparticle labels in electrochemical immunosensors provide significant signal amplification for the detection of cancer biomarkers. | |

| DNA Hybridization | Gold nanoparticle-modified electrodes enhance the electrochemical signal of DNA hybridization events, enabling sensitive detection of specific gene sequences. researchgate.net |

Theoretical and Computational Studies of Sodium Tetrabromoaurate Complexes

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations are fundamental to understanding the intrinsic properties of the tetrabromoaurate(III) anion, [AuBr₄]⁻. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, balancing computational cost with accuracy. DFT calculations are instrumental in determining the geometry, stability, and electronic characteristics of the complex.

DFT optimizations consistently show that the [AuBr₄]⁻ anion adopts a square planar geometry, which is characteristic of d⁸ metal complexes like Au(III). researchgate.net These calculations can predict key structural parameters, such as the gold-bromine (Au-Br) bond lengths and the bromine-gold-bromine (Br-Au-Br) bond angles. For Au(III) complexes, relativistic effects are significant and are typically accounted for in calculations by using effective core potentials (ECPs) for the gold atom, which replace the core electrons with a potential, simplifying the calculation while retaining accuracy. nih.govnih.gov

A crucial aspect of electronic structure calculations is the analysis of molecular orbitals (MOs). This analysis helps to describe the nature of the bonding between the gold center and the bromide ligands. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is related to the chemical reactivity and the electronic absorption spectrum of the complex. youtube.com In Au(III) complexes, the metal d-orbitals often contribute significantly to both the HOMO and LUMO. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution, revealing the degree of covalent and ionic character in the Au-Br bonds. Studies on similar gold-halide complexes suggest a significant covalent contribution to the bonding. mdpi.com

Table 1: Representative Structural Parameters for Square Planar [AuBr₄]⁻ from DFT Calculations

| Parameter | Typical Calculated Value |

|---|---|

| Au-Br Bond Length | 2.40 - 2.45 Å |

| Br-Au-Br Bond Angle | 90°, 180° |

| Point Group Symmetry | D₄h |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Table 2: Illustrative Molecular Orbital Composition for [AuBr₄]⁻

| Molecular Orbital | Primary Atomic Orbital Contribution | Description |

|---|---|---|

| LUMO | Au (5dx²-y²), Br (p) | Antibonding (σ*) |

| HOMO | Au (5dxy, 5dxz, 5dyz), Br (p) | Non-bonding/Weakly Antibonding (π*) |

| Lower Energy MOs | Au (6s, 6p), Br (p) | Bonding (σ) |

Note: This table provides a simplified, qualitative description of the primary orbital contributions.

Molecular Dynamics Simulations of Solution Behavior and Interactions

While electronic structure calculations describe the properties of an isolated complex, molecular dynamics (MD) simulations are used to study the behavior of sodium tetrabromoaurate in a condensed phase, such as in an aqueous solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of intermolecular interactions.

A typical MD simulation of this compound would involve placing Na⁺ and [AuBr₄]⁻ ions in a simulation box filled with solvent molecules (e.g., water). The interactions between all particles are described by a force field, which is a set of parameters and potential energy functions that define the system's energetics.

These simulations provide detailed information on the solvation structure around the ions. By calculating radial distribution functions (RDFs), one can determine the average distance and number of solvent molecules in the solvation shells of the Na⁺ cation and the [AuBr₄]⁻ anion. For instance, simulations of sodium ions in aqueous solutions typically show a well-defined first solvation shell of water molecules. osti.gov

MD simulations are also crucial for studying ion pairing phenomena. chemrxiv.orgnih.gov They can distinguish between different types of ion pairs, such as:

Contact Ion Pairs (CIPs): Where Na⁺ and [AuBr₄]⁻ are in direct contact.

Solvent-Separated Ion Pairs (SSIPs): Where one or more solvent molecules are located between the cation and anion.

By calculating the potential of mean force (PMF) as a function of the distance between the Na⁺ and [AuBr₄]⁻ ions, the relative stability of these different pairing states can be determined. Furthermore, MD simulations can be used to predict dynamic properties like the self-diffusion coefficients of the ions, which relate to their mobility in the solution. nih.govnih.gov

Table 3: Example Parameters for a Hypothetical MD Simulation of Aqueous Na[AuBr₄]

| Parameter | Description | Example Value/Model |

|---|---|---|

| System Size | Number of ion pairs and solvent molecules | 10 Na[AuBr₄] pairs in 2000 water molecules |

| Force Field (Ions) | Defines interactions for Na⁺ and [AuBr₄]⁻ | Parameters derived from DFT or experimental data |

| Force Field (Solvent) | Defines interactions for water | SPC/E, TIP3P, or TIP4P models |

| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | System temperature | 298.15 K (25 °C) |

| Pressure | System pressure | 1 atm |

| Simulation Time | Duration of the simulation | 50 - 100 nanoseconds |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting spectroscopic properties, which can be used to interpret and validate experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectrum (UV-Vis) of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λₘₐₓ). These transitions are often related to the promotion of an electron from occupied MOs (like the HOMO) to unoccupied MOs (like the LUMO).

Vibrational spectra (Infrared and Raman) can also be predicted from DFT calculations. After optimizing the molecular geometry to find its minimum energy structure, a frequency calculation is performed. This calculation yields the normal modes of vibration and their corresponding frequencies. arxiv.orgcore.ac.uk The calculated frequencies and intensities can be compared directly with experimental IR and Raman spectra to aid in peak assignment.

Furthermore, computational chemistry is a powerful tool for exploring potential reaction pathways and mechanisms. chemrxiv.orgchemrxiv.orgnih.gov For the [AuBr₄]⁻ complex, a common reaction is ligand exchange, where one or more bromide ligands are replaced by another ligand, such as water or chloride. libretexts.org DFT can be used to map the entire potential energy surface of such a reaction. This involves:

Identifying the structures of the reactants, products, and any intermediates.

Locating the transition state (TS) structure, which is the highest energy point along the lowest energy reaction path.

Calculating the activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate.

For example, a computational study of the aquation of [AuBr₄]⁻ (replacement of a Br⁻ by H₂O) would model the approach of a water molecule, the breaking of an Au-Br bond, and the formation of an Au-OH₂ bond, likely proceeding through an associative mechanism common for square planar complexes. nih.govuvic.ca

Table 4: Illustrative Predicted Electronic Transitions for [AuBr₄]⁻ using TD-DFT

| Transition Type | Description | Approximate Predicted Energy Range |

|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | Br(p) → Au(d*) | 3.0 - 4.0 eV |

| d-d transitions | Au(d) → Au(d*) | 2.0 - 3.0 eV |

Note: These are representative energy ranges. The exact values depend on the computational method and solvent model used.

Emerging Research Directions and Future Perspectives

Integration in Multifunctional Hybrid Material Systems

The integration of sodium tetrabromoaurate into multifunctional hybrid materials represents a burgeoning field of research. These materials, which combine distinct organic and inorganic components at the nanoscale, offer synergistic properties that are not attainable by the individual constituents alone. This compound serves as a versatile precursor for creating gold-based nanomaterials within various matrices, leading to advanced materials with tailored functionalities for electronics, photonics, and biomedicine. chemimpex.com

Research is focused on the development of hybrid systems where gold nanoparticles, derived from this compound, are embedded within polymer films, metal-organic frameworks (MOFs), and inorganic matrices like silica. chemimpex.com The layer-by-layer hydrothermal route is one method used to fabricate core/alloy nanoparticles where this compound is a key participant. fishersci.ca These hybrid materials exhibit enhanced catalytic activity, superior sensing capabilities, and unique optical properties. The ability to control the size, shape, and surface chemistry of the in-situ generated gold nanoparticles allows for the fine-tuning of the final material's properties.

| Hybrid System Component | Precursor Compound | Resulting Functionality | Potential Application |

| Polymer Matrix | This compound | Enhanced Conductivity, Plasmon Resonance | Flexible Electronics, Sensors |

| Metal-Organic Framework (MOF) | This compound | Increased Catalytic Activity, Gas Storage | Heterogeneous Catalysis, Gas Separation |

| Silica (SiO₂) Matrix | This compound | Biocompatibility, Controlled Drug Release | Drug Delivery, Bio-imaging |

| Conductive Substrate | This compound | Metal Deposition, Patterning | Microelectronics, Conductive Coatings |

The primary advantage of using this compound lies in its role as a stable and reliable source of gold(III) ions, which can be controllably reduced to form gold nanoparticles. chemimpex.com Future research in this area is directed towards creating more complex, hierarchical structures and exploring the synergistic interactions between the gold nanoparticles and the host matrix to unlock new functionalities.

Exploration of Novel Catalytic Pathways and Mechanistic Studies

This compound is recognized for its catalytic role in various organic reactions, where it can enhance reaction rates and improve selectivity. chemimpex.com A significant area of emerging research is the exploration of novel catalytic pathways that leverage the unique reactivity of the Au(III) center in the tetrabromoaurate anion. Researchers are investigating its use in reactions that have traditionally relied on other, often more toxic or expensive, metal catalysts.

Mechanistic studies are crucial to understanding and optimizing these catalytic processes. Kinetic analyses of reactions involving the [AuBr₄]⁻ anion are being conducted to elucidate the reaction pathways. For example, detailed kinetic studies on the reduction of gold(III) bromide complexes by reagents like sodium nitrite have been performed to understand the electron transfer mechanisms. imim.pl Such studies involve monitoring the reaction under various conditions (e.g., reactant concentration, temperature, pH) to determine the reaction order and rate constants, providing insight into the formation of intermediate species like Au(I) or Au(II) complexes during the reaction. imim.pl

| Catalytic Reaction Type | Role of this compound | Mechanistic Insight Gained |

| Oxidation Reactions | Oxidant/Catalyst | Understanding Au(III)/Au(I) redox cycle |

| Cyclization Reactions | Lewis Acid Catalyst | Probing substrate activation modes |

| C-H Activation | Catalyst Precursor | Investigating the nature of the active gold species |

| Allylation Reactions | Catalyst | Elucidating the role of ligands in reactivity |

Future work is aimed at designing more efficient catalytic systems based on this compound, potentially through the use of co-catalysts or by immobilizing the complex on solid supports. A deeper understanding of the reaction mechanisms will enable the rational design of catalysts for highly selective and complex molecular transformations. researchgate.netmanchester.ac.uk

Advanced In-Situ Characterization Techniques

To fully understand the behavior of this compound in various processes, from nanoparticle synthesis to catalysis, advanced in-situ characterization techniques are indispensable. These methods allow researchers to observe and analyze chemical and physical transformations as they happen, providing real-time data that is often missed by conventional ex-situ analysis. gatech.edursc.org

Techniques such as in-situ X-ray Absorption Spectroscopy (XAS) are powerful for probing the local coordination environment and oxidation state of the gold atoms. researchgate.net This can reveal, for instance, the reduction pathway from Au(III) to Au(0) during nanoparticle formation or the changes in the catalyst structure during a reaction. researchgate.net Other relevant in-situ methods include:

In-situ X-ray Diffraction (XRD): Tracks changes in the crystalline structure of materials during synthesis or reaction. gatech.edu

In-situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Allow for direct visualization of morphological changes, such as the nucleation and growth of gold nanoparticles. gatech.edu

In-situ Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the local structure of solid materials, which is useful for studying catalyst-support interactions. gatech.edu

Spectro-electrochemistry: Combines spectroscopic and electrochemical methods to study redox processes and identify reactive intermediates in real-time. utwente.nl

| In-Situ Technique | Information Obtained | Application for this compound |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances | Studying reduction of Au(III) to Au(0); catalyst speciation |

| X-ray Diffraction (XRD) | Crystal phase evolution, lattice parameters | Monitoring synthesis of hybrid materials |

| Electron Microscopy (TEM/SEM) | Nanoparticle morphology, size, and distribution | Visualizing gold nanoparticle formation from the precursor |

| Raman Spectroscopy | Vibrational modes, molecular structure | Identifying intermediate species in catalytic cycles |

The application of these advanced techniques is expected to provide unprecedented insights into the dynamic processes involving this compound, facilitating the development of more controlled synthesis methods and more efficient catalytic systems.

Sustainable Synthesis and Application Strategies

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis and application of gold compounds, including this compound. rsc.orgnih.gov Research in this area focuses on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgwhiterose.ac.uk

One key area is the development of greener synthesis routes for this compound itself. This includes exploring non-cyanide leaching processes for gold extraction from ores or electronic waste, which can produce the [AuBr₄]⁻ anion in a more environmentally friendly manner. nih.gov For instance, the use of N-bromosuccinimide (NBS) in a mild, one-pot process has been shown to efficiently convert elemental gold into the water-soluble [AuBr₄]⁻ salt. nih.gov

In its applications, sustainable strategies involve using this compound in aqueous media to replace volatile organic solvents, developing reusable and recyclable catalytic systems, and designing processes that operate at lower temperatures and pressures. researchgate.net For example, its use as a catalyst in water for organic transformations is a key goal. Furthermore, the application of this compound in environmental remediation, such as the removal of heavy metal contaminants, aligns with green chemistry principles. chemimpex.commdpi.com

| Sustainability Aspect | Strategy involving this compound | Environmental Benefit |

| Synthesis | Non-cyanide gold leaching using reagents like NBS | Avoidance of highly toxic cyanide waste |

| Solvents | Use in aqueous-phase catalysis | Reduction of volatile organic compound (VOC) emissions |

| Catalysis | Development of recyclable heterogeneous catalysts | Minimized catalyst waste and cost |

| Energy Efficiency | Microwave-assisted synthesis of derived materials | Reduced reaction times and energy consumption whiterose.ac.uk |

| Application | Use in heavy metal remediation | Purification of contaminated water and soil chemimpex.com |

Future research will continue to focus on the entire life cycle of this compound, from its synthesis from primary or secondary sources to its application and eventual recovery or disposal, aiming to create a more sustainable and circular economy for this valuable gold compound.

Q & A

Q. Table 1: Key Physicochemical Properties of NaAuBr₄

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 539.57 g/mol | |

| Solubility | Highly soluble in water, ethanol | |

| Stability | Moisture-sensitive; store in desiccators |

Basic: What spectroscopic techniques are recommended for characterizing this compound in solution?

Methodological Answer:

UV-Visible spectroscopy is critical for monitoring gold(III) speciation, as NaAuBr₄ exhibits a characteristic absorption peak near 380–400 nm due to ligand-to-metal charge transfer (LMCT) transitions. FTIR spectroscopy identifies Br-Au bonding vibrations (400–300 cm⁻¹). For structural analysis, X-ray absorption spectroscopy (XAS) at the Au L₃-edge provides coordination geometry and oxidation state confirmation. Pair these with Raman spectroscopy to distinguish Br⁻ vs. AuBr₄⁻ vibrational modes .

Advanced: How can the reduction kinetics of this compound be quantitatively analyzed to determine reaction mechanisms?

Methodological Answer:

Time-resolved UV-Vis spectrophotometry is the gold standard for tracking reduction kinetics. For example, in amino acid-mediated reductions (e.g., L-tyrosine), monitor absorbance decay at 390 nm to calculate rate constants. Use pseudo-first-order conditions by maintaining excess reductant. Complementary techniques:

Q. Table 2: Example Kinetic Parameters for NaAuBr₄ Reduction

| Reductant | pH | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|---|

| L-tyrosine | 10 | 58.3 | ||

| Ethanol | 2 | 42.1 |

Advanced: What experimental parameters influence the size distribution of gold nanoparticles synthesized from NaAuBr₄?

Methodological Answer:

Key parameters include:

- Reductant type and ratio : Amino acids (e.g., glycyl-L-tyrosine) slow nucleation, yielding smaller nanoparticles (2–5 nm) compared to stronger reductants like citrate.

- pH : Alkaline conditions (pH 10–12) favor slower reduction, enabling size control.

- Temperature : Higher temperatures accelerate reduction, leading to polydisperse particles.

- Gold concentration : Intermediate concentrations (0.1–1 mM) minimize aggregation. Validate via SAXS (size distribution) and HRTEM (morphology) .

Q. Table 3: Impact of Amino Acid Ratios on AuNP Size

| Glycyl-L-tyrosine : L-tyrosine | Mean Particle Size (nm) | Polydispersity Index |

|---|---|---|

| 1:0 | 3.2 ± 0.5 | 0.12 |

| 1:1 | 5.8 ± 1.1 | 0.21 |

| 0:1 | 8.3 ± 1.7 | 0.29 |

| Source: Adapted from Bhargava et al. (2005) |

Data Contradiction: How to resolve discrepancies in reported reaction pathways for NaAuBr₄ reduction?

Methodological Answer:

Contradictions often arise from varying experimental conditions (pH, reductant strength, or solvent polarity). To resolve:

Systematic replication : Reproduce studies under identical conditions.

Isotopic labeling : Use - or -labeled reagents to track ligand exchange.

In situ XAFS : Monitor Au oxidation state and coordination changes during reduction.

Cross-validate with computational models (e.g., Marcus theory for electron transfer) .

Basic: What are the key considerations for storing NaAuBr₄ to prevent decomposition?

Methodological Answer: